molecular formula C12H10O3 B1334124 6,8-Dimethyl-3-formylchromone CAS No. 42059-75-6

6,8-Dimethyl-3-formylchromone

Cat. No.: B1334124
CAS No.: 42059-75-6
M. Wt: 202.21 g/mol
InChI Key: KVVDPSWFSZPYET-UHFFFAOYSA-N
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Description

6,8-Dimethyl-3-formylchromone (6,8-DMFC) is a naturally occurring chromone that is found in various plants, including the bark of the Chinese cork tree (Phellodendron amurense). It has been studied extensively for its potential therapeutic benefits, including its anti-inflammatory, antioxidant, and anticancer properties. 6,8-DMFC is a highly lipophilic compound, which allows it to penetrate cell membranes and interact with intracellular components. In addition to its therapeutic properties, 6,8-DMFC has been studied as a potential flavoring agent and is used in the food industry as a preservative and coloring agent.

Scientific Research Applications

Biological Activity Research

6,8-Dimethyl-3-formylchromone has been investigated for various biological activities. Studies have shown that derivatives of 3-formylchromone exhibit tumor cell-cytotoxicity and anti-Helicobacter pylori activity. One derivative, 6,8-Dichloro-3-formylchromone, demonstrated significant anti-H. pylori activity and potent urease inhibition, while 6,8-dibromo-3-formylchromone showed strong urease inhibitory activity but no anti-H. pylori activity. None of the chromones tested showed anti-HIV activity (Kawase et al., 2007).

Chemical Synthesis and Applications

In the realm of chemical synthesis, 3-formylchromone derivatives have been used to create a variety of novel chromone derivatives. These include the synthesis of biologically active novel heterocycles using microwave irradiation techniques (Mohammed Musthafa et al., 2011), and the development of methods for synthesizing 7-hydroxy-6-formylchromones (Shokol et al., 2018).

Antibacterial Activity

Some synthesized compounds using 3-formylchromones have shown antibacterial activity against various bacterial strains, and their inhibitory action against fungal strains has also been noted. These compounds have potent inhibitory action against test organisms (Daia et al., 1998).

Antitumor and Antioxidant Activity

Chromone-based hybrids containing additional pharmacophores have been synthesized, displaying cytotoxic and antioxidant activity. This indicates potential applications in antitumor treatments (Shatokhin et al., 2021).

Antitumor and Antibacterial Properties of Derivatives

Derivatives of 3-formylchromones have shown in vitro antitumor activity against P388 leukemia and antibacterial activity against various strains. This suggests their potential in antineoplastic treatments (Nawrot-Modranka et al., 2006).

Synthesis of Functionalized Chromones

Research has also focused on synthesizing functionalized chromones using photoredox catalysis, indicating the chemical versatility of 3-formylchromones (Mkrtchyan & Iaroshenko, 2020).

Synthesis of 2-Pyridones and Azaxanthone Frameworks

An eco-friendly method has been developed for synthesizing 2-pyridone and azaxanthone frameworks using 3-formylchromones, showcasing their reactivity and application in green chemistry (Poomathi et al., 2017).

Future Directions

The future directions of 6,8-Dimethyl-3-formylchromone research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the synthesis of 3-formylchromones from 2-hydroxyacetophenones, DMF, and POCl3 could be further optimized . Additionally, the chemical reactivity of 3-substituted-6,8-dimethylchromones could be studied with a wider range of nucleophiles .

Properties

IUPAC Name

6,8-dimethyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVDPSWFSZPYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CO2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374392
Record name 6,8-Dimethyl-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-75-6
Record name 6,8-Dimethyl-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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